NMR chemical shifts and spectrum assignment for (R)-1-((R)-Piperazin-2-YL)ethanol hcl
NMR chemical shifts and spectrum assignment for (R)-1-((R)-Piperazin-2-YL)ethanol hcl
An In-Depth Technical Guide to the NMR Chemical Shifts and Spectrum Assignment for (R)-1-((R)-Piperazin-2-YL)ethanol hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis and predicted spectral assignment for (R)-1-((R)-Piperazin-2-YL)ethanol hydrochloride, a chiral molecule of interest in pharmaceutical development. Leveraging foundational Nuclear Magnetic Resonance (NMR) principles and data from analogous structures, this document offers a detailed walkthrough of ¹H and ¹³C NMR spectral features. It explains the causal factors influencing chemical shifts and coupling constants, such as the effects of protonation, stereochemistry, and diastereotopicity. Furthermore, this guide outlines a robust experimental workflow, incorporating 2D NMR techniques like COSY and HSQC, to achieve unambiguous spectral assignment. The content is designed for researchers, scientists, and drug development professionals who require a deep understanding of NMR characterization for complex heterocyclic molecules.
Introduction to the Molecule and NMR Strategy
The Subject Molecule: (R)-1-((R)-Piperazin-2-YL)ethanol hydrochloride
(R)-1-((R)-Piperazin-2-YL)ethanol is a chiral heterocyclic compound featuring a piperazine ring substituted with a hydroxyethyl group. The presence of two stereocenters, one on the piperazine ring (C2) and one on the side chain (C7), results in a specific diastereomer. The hydrochloride (HCl) salt form is common for amine-containing pharmaceuticals to improve solubility and stability. Accurate structural confirmation and stereochemical verification are critical for its development as a potential therapeutic agent, for which NMR spectroscopy is the most powerful analytical tool.
The Role of NMR in Structural Elucidation
NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. By analyzing chemical shifts (δ), signal multiplicities (splitting patterns), coupling constants (J), and signal integrations, one can deduce the connectivity of atoms, the nature of their chemical bonds, and the three-dimensional arrangement of the molecule. For a molecule with multiple stereocenters and a conformationally dynamic ring system like this one, advanced 2D NMR techniques are often essential for definitive assignment.
Key Challenges and Strategic Considerations
The NMR spectrum of (R)-1-((R)-Piperazin-2-YL)ethanol HCl presents several interesting challenges that inform our analytical strategy:
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Protonation Effects : The presence of the hydrochloride salt means the piperazine nitrogens will be protonated. This protonation significantly influences the electron density across the molecule, leading to a general downfield shift of nearby proton and carbon signals compared to the free base.[1][2]
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Diastereotopicity : The piperazine ring is a chair-like, non-planar structure. The presence of a chiral substituent at the C2 position makes the axial and equatorial protons on the same carbon (e.g., at C3, C5, and C6) chemically non-equivalent, or "diastereotopic".[3] This results in more complex splitting patterns than might be naively expected, as these protons will have different chemical shifts and will couple to each other.
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Signal Overlap : In the ¹H NMR spectrum, the signals for the eight protons on the piperazine ring are expected to fall within a relatively narrow range (approx. 2.5-4.0 ppm), leading to potential signal overlap that can complicate direct analysis.
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Labile Protons : The -OH and -NH protons are labile and their signals can be broad. Their exchange with residual water or deuterated solvent can sometimes lead to their disappearance from the spectrum. Choosing an appropriate solvent like DMSO-d₆ is a key experimental choice to reliably observe these signals.
Predicted ¹H and ¹³C NMR Spectral Analysis
To facilitate a clear discussion, we will use the following standardized numbering system for the molecule.
Caption: Numbering scheme for (R)-1-((R)-Piperazin-2-YL)ethanol.
Predicted ¹H NMR Spectrum
The analysis is based on typical chemical shifts for substituted piperazines and alcohols, with adjustments for the effects of protonation.[4][5][6] The hydrochloride salt form will likely result in protonation of both nitrogen atoms, creating N-H protons whose signals will appear and cause adjacent methylene protons to shift downfield.[1][2]
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H8 (Methyl Group, -CH₃) : This will be the most upfield signal. It is adjacent to a single proton (H7), so it will appear as a doublet . Predicted chemical shift: ~1.1-1.3 ppm .
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H7 (Methine, -CH(OH)) : This proton is deshielded by the adjacent oxygen atom. It is coupled to H8 (3 protons) and H2 (1 proton), and will likely appear as a multiplet or doublet of quartets . Predicted chemical shift: ~3.8-4.1 ppm .
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Piperazine Ring Protons (H2, H3, H5, H6) : These protons reside in a complex spin system. Due to the chair conformation and the chiral center at C2, the axial and equatorial protons on C3, C5, and C6 are diastereotopic and will have distinct chemical shifts and couplings.[7][8] The general region for these protons in protonated piperazine rings is ~2.8-3.8 ppm .[9]
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H2 : This proton is adjacent to the ethanol substituent and nitrogen N1. It's coupled to H3 (2 protons) and H7 (1 proton). It will likely be a complex multiplet found within the piperazine envelope.
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H3, H5, H6 : These methylene groups will each give rise to two distinct signals (one axial, one equatorial). They will exhibit complex geminal coupling (coupling to each other) and vicinal coupling (coupling to adjacent protons), resulting in a series of overlapping multiplets . Disentangling these requires 2D NMR.
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Labile Protons (N1-H, N4-H, O-H) : In a solvent like DMSO-d₆, these protons are observable. The N-H protons of the ammonium salt will be significantly deshielded and may appear as broad singlets between ~8.0-10.0 ppm . The alcohol proton (O-H) will likely appear as a doublet (due to coupling with H7) in the range of ~4.5-5.5 ppm .
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a clearer picture due to the wider chemical shift range and lack of complex splitting in a standard proton-decoupled experiment.
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C8 (Methyl, -CH₃) : This will be the most upfield carbon signal. Predicted chemical shift: ~18-22 ppm .
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Piperazine Ring Carbons (C3, C5, C6) : These carbons are in a typical aliphatic amine environment. In the protonated state, they are expected in the range of ~40-50 ppm .[10][11] Slight differences between them will arise from their position relative to the C2 substituent.
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C2 (Substituted Ring Carbon) : This carbon is attached to the ethanol side chain and N1, shifting it downfield relative to the other piperazine carbons. Predicted chemical shift: ~55-60 ppm .
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C7 (Methine, -CH(OH)) : This carbon is attached to the hydroxyl group, which strongly deshields it. Predicted chemical shift: ~65-70 ppm .
Advanced NMR Techniques for Unambiguous Assignment
While 1D spectra provide a foundational dataset, 2D NMR experiments are indispensable for confirming the assignments in a molecule with such complexity.
COSY (Correlation Spectroscopy)
This experiment reveals which protons are coupled to each other. A cross-peak between two signals in a COSY spectrum indicates that those two protons are on adjacent carbons (vicinal coupling) or on the same carbon (geminal coupling).
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Key Correlations Expected:
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A strong cross-peak between the H8 doublet and the H7 multiplet.
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Cross-peaks connecting H7 to the H2 proton.
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A network of cross-peaks connecting H2 -> H3 protons -> N4-H -> H5 protons -> H6 protons -> N1-H -> H2. This allows for a "walk" around the entire piperazine ring system, assigning each proton group sequentially.
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HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached. This is the most definitive method for assigning the carbon spectrum based on the previously assigned proton spectrum.
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Key Correlations Expected:
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The H8 doublet will show a cross-peak to the C8 signal (~1.2 ppm to ~20 ppm).
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The H7 multiplet will correlate with the C7 signal (~4.0 ppm to ~68 ppm).
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Each of the complex multiplets in the piperazine proton region (~2.8-3.8 ppm) will correlate to one of the piperazine carbon signals (C2, C3, C5, C6), allowing for their definitive assignment.
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Workflow for Complete Spectral Assignment
The logical flow for assigning the spectrum of (R)-1-((R)-Piperazin-2-YL)ethanol HCl is a systematic process that builds upon layers of evidence.
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